1-(4-Methoxyphenyl)pent-1-en-3-one
1-(4-Methoxyphenyl)pent-1-en-3-one
1-(4-Methoxyphenyl)-1-penten-3-one, also known as ethone or ethyl p-methoxystyryl ketone, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-1-penten-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(4-methoxyphenyl)-1-penten-3-one is primarily located in the membrane (predicted from logP). 1-(4-Methoxyphenyl)-1-penten-3-one has a sweet, almond, and anisic taste.
Brand Name:
Vulcanchem
CAS No.:
104-27-8
VCID:
VC21024395
InChI:
InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+
SMILES:
CCC(=O)C=CC1=CC=C(C=C1)OC
Molecular Formula:
C12H14O2
Molecular Weight:
190.24 g/mol
1-(4-Methoxyphenyl)pent-1-en-3-one
CAS No.: 104-27-8
Cat. No.: VC21024395
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-(4-Methoxyphenyl)-1-penten-3-one, also known as ethone or ethyl p-methoxystyryl ketone, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-1-penten-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(4-methoxyphenyl)-1-penten-3-one is primarily located in the membrane (predicted from logP). 1-(4-Methoxyphenyl)-1-penten-3-one has a sweet, almond, and anisic taste. |
|---|---|
| CAS No. | 104-27-8 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (E)-1-(4-methoxyphenyl)pent-1-en-3-one |
| Standard InChI | InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ |
| Standard InChI Key | SLDQOBRACOQXGE-QPJJXVBHSA-N |
| Isomeric SMILES | CCC(=O)/C=C/C1=CC=C(C=C1)OC |
| SMILES | CCC(=O)C=CC1=CC=C(C=C1)OC |
| Canonical SMILES | CCC(=O)C=CC1=CC=C(C=C1)OC |
| Melting Point | Mp 61.3-61.9 ° 61.3-61.9°C |
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